![molecular formula C12H10BrNO3 B11836235 Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B11836235.png)
Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H10BrNO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves the bromination of an isoquinoline precursor followed by esterification. One common method includes the bromination of 1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, followed by the reaction with ethanol under acidic conditions to form the ethyl ester .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve large-scale bromination and esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of various substituted isoquinoline derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of quinoline derivatives.
Scientific Research Applications
Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of isoquinoline compounds possess antibacterial activity against various strains of bacteria. In vitro assays indicate that this compound can inhibit the growth of both gram-positive and gram-negative bacteria .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus cereus | 16 |
The mechanism of action may involve inhibition of enzymes critical for bacterial cell wall synthesis or metabolic pathways .
Medicinal Chemistry Applications
The compound is being explored for its potential in drug development due to its structural similarities with other bioactive isoquinolines. It serves as an intermediate in synthesizing various pharmacologically active compounds. Some notable applications include:
- Analgesics : Compounds derived from isoquinolines have shown potential as pain relievers.
- Anticancer Agents : Certain derivatives are being investigated for their ability to inhibit cancer cell proliferation.
- Neurological Disorders : Isoquinoline derivatives are also studied for their neuroprotective effects .
Case Studies
Recent research highlights the utility of this compound in specific case studies:
- Antimicrobial Activity Study : A study evaluated the antibacterial efficacy of this compound against multiple bacterial strains, confirming its potential as an antimicrobial agent with varying MIC values.
- Pharmacological Screening : Several derivatives were synthesized and tested for their ability to act as enzyme inhibitors in biochemical pathways related to disease mechanisms, demonstrating promising results in modulating specific targets .
- Drug Development : Ongoing research focuses on modifying the compound's structure to improve its pharmacokinetic properties and enhance its therapeutic efficacy in treating diseases such as cancer and infections .
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylate
- Ethyl 7-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate
- 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids
Uniqueness
Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and carbonyl functional groups. These features contribute to its distinct reactivity and potential biological activities .
Biological Activity
Ethyl 7-bromo-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a compound belonging to the isoquinoline family, notable for its unique structural features and diverse biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : C13H10BrNO3
- Molecular Weight : Approximately 296.12 g/mol
- Functional Groups : Includes a bromine atom at the 7-position and a carboxylate group at the 4-position, which significantly influences its reactivity and biological properties .
Biological Activities
This compound exhibits several biological activities, particularly as an inhibitor of various enzymes and potential therapeutic applications:
- Anticancer Properties : Studies indicate that isoquinoline derivatives can inhibit topoisomerase I, an essential enzyme in DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
- PARP Inhibition : Related compounds have demonstrated inhibitory activity against poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. For instance, derivatives of isoquinolone-4-carboxylic acids have been shown to inhibit PARP1 with IC50 values in the nanomolar range .
- Antimicrobial Activity : Isoquinoline derivatives are also noted for their antimicrobial properties, making them candidates for developing new antibiotics .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Key methods include:
- Ammonia-Ugi Reaction : This method allows for the efficient synthesis of highly substituted isoquinolone derivatives .
- Friedel-Crafts Cyclization : Utilized to form complex cyclic structures that include the dihydroisoquinoline core .
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Similarity | Biological Activity |
---|---|---|---|
Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | Bromine at position 6 | 0.98 | Anticancer |
Ethyl 8-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate | Bromine at position 8 | 0.97 | Antimicrobial |
Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | Methyl group at position 6 | 0.92 | Enzyme inhibition |
The positioning of functional groups in ethyl 7-bromo derivative enhances its selectivity towards biological targets compared to other isoquinolines .
Case Studies
Recent studies have highlighted the potential of ethyl 7-bromo derivatives in drug development:
Properties
Molecular Formula |
C12H10BrNO3 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 7-bromo-1-oxo-2H-isoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)10-6-14-11(15)9-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
BZLDTHPGNIDABD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.